molecular formula C15H12Cl2N2O2S B3528438 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea

Cat. No.: B3528438
M. Wt: 355.2 g/mol
InChI Key: MTMCHLUVUGROGK-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a dichlorophenyl group linked by a thiourea bridge. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2,3-dichloroaniline in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiourea derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The benzodioxole and dichlorophenyl groups could facilitate binding to specific molecular targets, while the thiourea moiety might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the dichloro substitution, potentially altering its biological activity.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)thiourea: Contains a single chlorine atom, which might affect its reactivity and interactions.

    1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,4-dichlorophenyl)thiourea: Different substitution pattern on the phenyl ring, leading to different properties.

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea is unique due to the specific arrangement of its functional groups, which can influence its reactivity, binding affinity, and overall biological activity. The combination of a benzodioxole moiety with a dichlorophenyl group linked by a thiourea bridge is relatively uncommon, making it a compound of interest for further study.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dichlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2S/c16-10-2-1-3-11(14(10)17)19-15(22)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMCHLUVUGROGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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